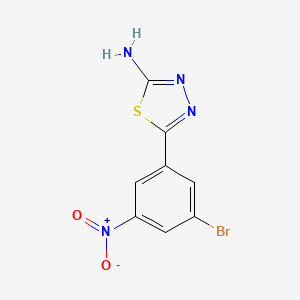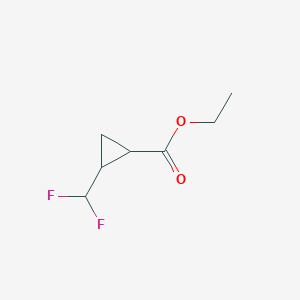
N-Boc-N-(2-bromoallyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-N-(2-bromoallyl)aniline is a compound with the molecular formula C13H18BrNO2 It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the aniline is substituted with a 2-bromoallyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for Boc protection is the reaction of aniline with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for N-Boc-N-(2-bromoallyl)aniline would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-N-(2-bromoallyl)aniline can undergo various chemical reactions, including:
Nucleophilic Substitution: The 2-bromoallyl group can be replaced by other nucleophiles, leading to the formation of different substituted anilines.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly used for Boc deprotection.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Nucleophilic Substitution: Substituted anilines with various functional groups.
Deprotection: Free aniline derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction.
Applications De Recherche Scientifique
N-Boc-N-(2-bromoallyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-Boc-N-(2-bromoallyl)aniline involves its interaction with various molecular targets, depending on the specific applicationIn biological systems, the compound may interact with enzymes or receptors, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Boc-aniline: Similar in structure but lacks the 2-bromoallyl group.
N-Boc-N-(2-chloroallyl)aniline: Similar but with a chlorine atom instead of a bromine atom.
N-Boc-N-(2-iodoallyl)aniline: Similar but with an iodine atom instead of a bromine atom
Uniqueness
Propriétés
Formule moléculaire |
C14H18BrNO2 |
|---|---|
Poids moléculaire |
312.20 g/mol |
Nom IUPAC |
tert-butyl N-(2-bromoprop-2-enyl)-N-phenylcarbamate |
InChI |
InChI=1S/C14H18BrNO2/c1-11(15)10-16(12-8-6-5-7-9-12)13(17)18-14(2,3)4/h5-9H,1,10H2,2-4H3 |
Clé InChI |
BTORRQBWDCKASF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC(=C)Br)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)
![1-[(1-Methyl-4-piperidyl)methyl]pyrazole-4-boronic Acid](/img/structure/B13692276.png)












